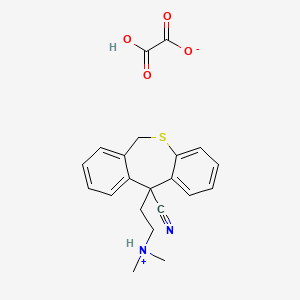![molecular formula C8H12N2O3 B13783164 1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[310]hexan-2-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an acetyl group, a methoxy group, and a diazabicyclohexane core
Métodos De Preparación
The synthesis of 1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires the use of strong bases or acids to facilitate the formation of the bicyclic structure. Industrial production methods may involve the optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often facilitated by acids or bases.
Aplicaciones Científicas De Investigación
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
1-Acetyl-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks the methoxy group, leading to different chemical properties and reactivity.
6-Methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks the acetyl group, affecting its biological activity and applications.
3-Methyl-3,6-diazabicyclo[3.1.0]hexan-2-one: Lacks both the acetyl and methoxy groups, resulting in a simpler structure with distinct properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H12N2O3/c1-5(11)8-6(10(8)13-3)4-9(2)7(8)12/h6H,4H2,1-3H3 |
Clave InChI |
MBEHBCSZZYLHBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12C(N1OC)CN(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


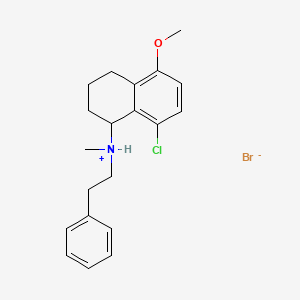


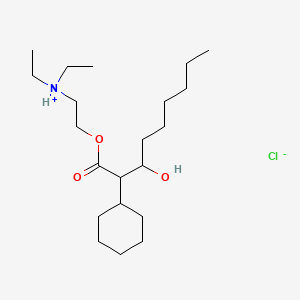
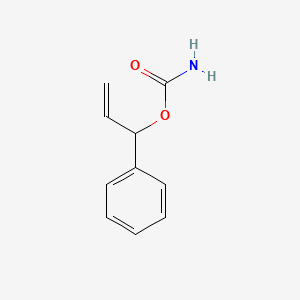
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
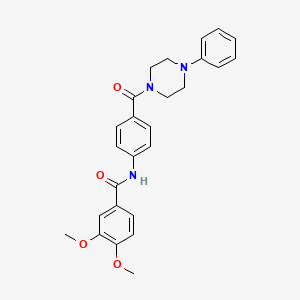

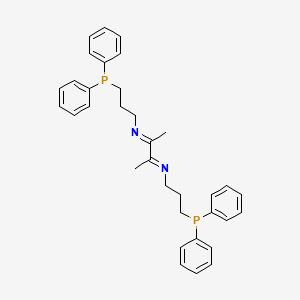

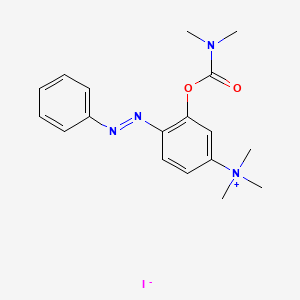
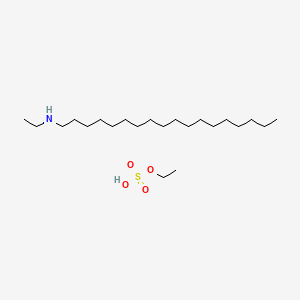
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
